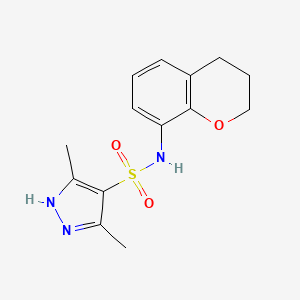
N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, also known as DCDS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCDS is a heterocyclic compound that contains a pyrazole ring, a chromene ring, and a sulfonamide group.
Wirkmechanismus
The mechanism of action of N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which are important for maintaining the acid-base balance in the body.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which can lead to various biochemical and physiological effects. Inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can result in metabolic acidosis. N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is its potent inhibitory activity against carbonic anhydrase enzymes, which makes it a valuable tool for studying the role of carbonic anhydrases in various physiological processes. N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can also be used as a building block for the synthesis of various bioactive compounds, which have potential applications in drug discovery and material science.
One of the limitations of N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is its limited solubility in water, which can make it difficult to use in certain experiments. N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide also has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide. One of the potential areas of research is the development of N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide-based compounds with improved solubility and stability. Another area of research is the investigation of the anticancer activity of N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives, which could lead to the development of novel anticancer agents. N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can also be used as a building block for the synthesis of various MOFs, which have potential applications in drug delivery and catalysis.
Synthesemethoden
N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be synthesized through a multistep reaction process that involves the condensation of 3,4-dihydro-2H-chromen-8-one with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide. The resulting product is then treated with sulfamic acid to obtain N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has also been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
In drug discovery, N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been used as a building block for the synthesis of various bioactive compounds such as pyrazole-based sulfonamides, which have been shown to exhibit potent antimicrobial and anticancer activities. N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has also been used as a ligand for the design of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, catalysis, and drug delivery.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-14(10(2)16-15-9)21(18,19)17-12-7-3-5-11-6-4-8-20-13(11)12/h3,5,7,17H,4,6,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZUXJODKABLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC=CC3=C2OCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)












![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)